5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran core, a dimethylamino group, and a furan ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is to start with the benzofuran core and introduce the chloro, dimethylamino, and furan groups through a series of reactions. For example, the benzofuran core can be synthesized through a Friedel-Crafts acylation reaction, followed by chlorination using thionyl chloride. The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine, and the furan ring can be attached through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Dimethylamine (CH₃)₂NH, thiols (RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Amines, thiols
Scientific Research Applications
5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
- 2-chloro-N,N-dimethylethylamine
- Metoclopramide hydrochloride
Uniqueness
Compared to similar compounds, 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both the benzofuran and furan rings, along with the dimethylamino group, provides distinct chemical and biological properties that can be leveraged for various applications .
Properties
Molecular Formula |
C19H21ClN2O3 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-11-8-17-13(9-14(11)20)12(2)18(25-17)19(23)21-10-15(22(3)4)16-6-5-7-24-16/h5-9,15H,10H2,1-4H3,(H,21,23) |
InChI Key |
ZUTGUVHEJLTNQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=CO3)N(C)C)C |
Origin of Product |
United States |
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